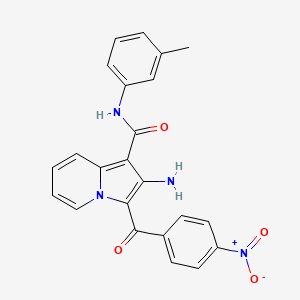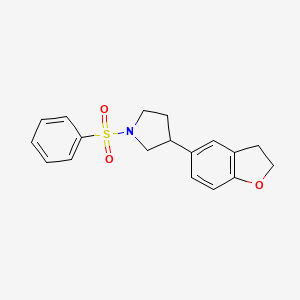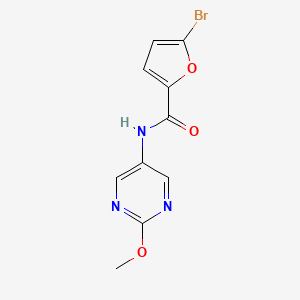
N-(2-Benzoyl-4-chlorphenyl)-3-phenoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential therapeutic applications. Benzamide derivatives are often studied for their affinity and selectivity towards various receptors in the body, such as dopamine and serotonin receptors, which can make them candidates for drug development in treating disorders related to these receptors .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of closely related compounds, modifications to the amide bond or the alkyl chain linking the benzamide moiety to other rings, such as a piperazine ring, can significantly affect the binding affinity to receptors . The synthesis process can also involve regio- and stereo-controlled reactions to achieve the desired configuration of the compound, as seen in the synthesis of a related compound where X-ray diffraction confirmed the stereochemistry of the product .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including "N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide," is characterized by the presence of an amide group and its orientation relative to the benzoyl and other aromatic rings. For example, in some related compounds, the amide group forms a specific dihedral angle with the benzoyl ring, and the overall conformation of the molecule can be influenced by the presence of substituents on the aromatic rings . The molecular structure is crucial as it can dictate the compound's binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including rearrangements and the formation of hydrogen bonds, which can influence their biological activity. For instance, the molecules of some benzamide derivatives are linked by N-H...O hydrogen bonds, which can affect the compound's stability and interactions with biological targets . The presence of substituents on the aromatic rings can also lead to different types of hydrogen bonding and molecular conformations, further influencing the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as "N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide," are determined by their molecular structure and can be studied using various spectroscopic and computational methods. For example, crystal structure analysis, IR, NMR, and UV-Vis spectroscopy, along with DFT calculations, can provide insights into the optimized geometrical structure, vibrational frequencies, chemical shifts, and electronic properties of the compound . These properties are essential for understanding the compound's potential as a drug candidate and its behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Zentralnervensystem (ZNS)-Wirkstoffe
BCPP-Derivate wurden synthetisiert und auf ihre Aktivität im zentralen Nervensystem untersucht. Insbesondere wurde eine Reihe von N-(2-Benzoyl-4-chlorphenyl)-2-(4-(substituiertes Phenyl)piperazin-1-yl)acetamiden hergestellt. Diese Verbindungen wurden aus 2-Amino-5-chlorbenzophenon chloroacetyliert und anschließend mit substituiertem Phenylpiperazin umgesetzt . Molekulare Docking-Studien zeigten, dass diese Verbindungen effektiv an den GABAA-Rezeptor binden, was auf potenzielle anxiolytische Eigenschaften hindeutet. Verbindung 3h zeigte eine starke anxiolytische und muskelrelaxierende Wirkung .
Anti-mikrobielle und Antibiofilm-Wirkstoffe
Obwohl nicht direkt mit BCPP verwandt, wurden Modifikationen in der Struktur von N-{4-[(4-chlorphenyl)sulfonyl]benzoyl}-L-valin-Derivaten (ähnlich BCPP) als anti-mikrobielle und Antibiofilm-Wirkstoffe untersucht. Diese Modifikationen beinhalteten den Austausch des Chloratoms durch ein lipophileres Bromatom . Obwohl diese spezielle Studie sich nicht auf BCPP selbst konzentrierte, hebt sie das breitere Potenzial verwandter Verbindungen hervor.
Kristallographie und Strukturstudien
Die Kristallstruktur von N-(2-Benzoyl-4-chlorphenyl)-2-chloracetamid (einem nahen Verwandten von BCPP) wurde neu bestimmt. Solche Studien liefern wertvolle Einblicke in die dreidimensionale Anordnung der Verbindung, die zum Verständnis ihrer Eigenschaften und Wechselwirkungen beitragen .
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClNO3/c27-20-14-15-24(23(17-20)25(29)18-8-3-1-4-9-18)28-26(30)19-10-7-13-22(16-19)31-21-11-5-2-6-12-21/h1-17H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMWDLSXEFCFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)

![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)


![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)